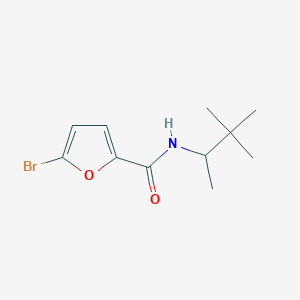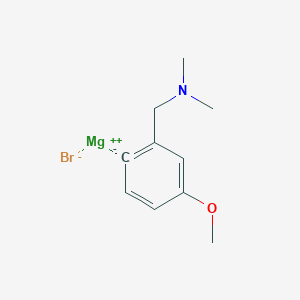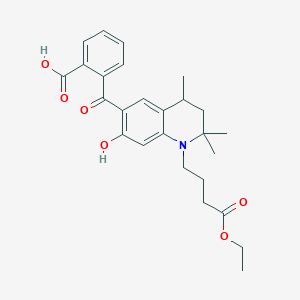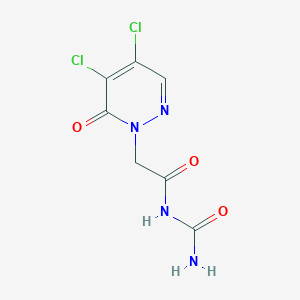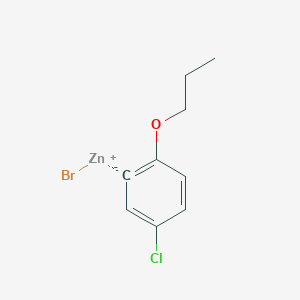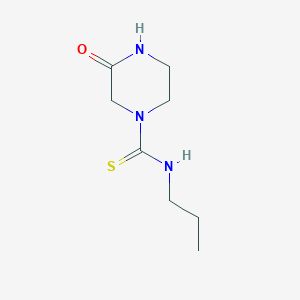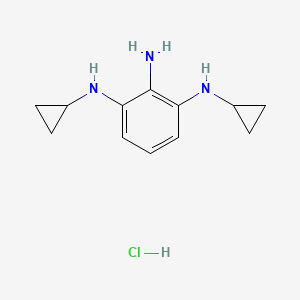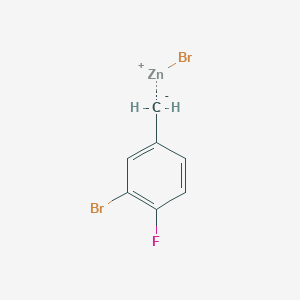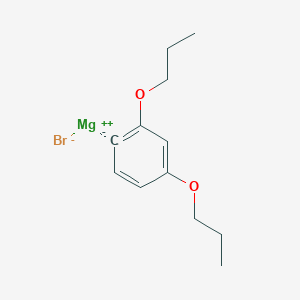![molecular formula C13H10ClN3S B14900891 n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)
n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound features a thienopyrimidine core, which is known for its diverse biological activities, and a 4-chlorobenzyl group that enhances its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which are then further reacted with 4-chlorobenzylamine under appropriate conditions . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the desired thienopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.
Oxidation and Reduction: The thienopyrimidine core can be subjected to oxidation and reduction reactions to modify its electronic properties.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the core structure.
科学的研究の応用
N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, making it a candidate for anti-tuberculosis drug development.
Biological Studies: The compound is used as a chemical probe to investigate the function of mycobacterial cytochrome bd under various physiological conditions.
Chemical Biology: It serves as a tool for studying the structure-activity relationships of thienopyrimidine derivatives and their biological activities.
作用機序
The mechanism of action of N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. In the case of its anti-tuberculosis activity, the compound inhibits cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacterium, leading to its death.
類似化合物との比較
Similar Compounds
N-Pyridine Substituted 2-Chloro-thieno[2,3-d]pyrimidine Derivatives: These compounds share a similar thienopyrimidine core but have different substituents, such as pyridine groups.
4-Aminopyrrolo[2,3-d]pyrimidine Derivatives: These compounds also feature a pyrimidine core but differ in the specific heterocyclic structure and substituents.
Uniqueness
N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of a thienopyrimidine core and a 4-chlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H10ClN3S |
|---|---|
分子量 |
275.76 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H10ClN3S/c14-10-3-1-9(2-4-10)7-15-12-11-5-6-18-13(11)17-8-16-12/h1-6,8H,7H2,(H,15,16,17) |
InChIキー |
JVALUGJIYJSMDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNC2=C3C=CSC3=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


